4-Piperidineethanol
Overview
Description
4-Piperidineethanol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyl group attached to the ethyl side chain of the piperidine ring. It is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidineethanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone using reducing agents such as lithium aluminium hydride in tetrahydrofuran. The reaction is typically carried out at room temperature under an inert atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 4-piperidone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidineethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-piperidone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 4-piperidinemethanol using reducing agents like lithium aluminium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 4-Piperidone.
Reduction: 4-Piperidinemethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Piperidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidineethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The hydroxyl group in its structure allows it to form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
4-Piperidinemethanol: Similar in structure but with a hydroxymethyl group instead of a hydroxyethyl group.
4-Piperidone: An oxidized form of 4-Piperidineethanol.
4,4′-Trimethylenedipiperidine: A compound with similar piperidine rings but different side chains
Uniqueness: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
2-piperidin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQQXKSEFZAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060749 | |
Record name | 4-Piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-26-4 | |
Record name | 4-Piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Piperidineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidineethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93818 | |
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Record name | 4-Piperidineethanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Piperidineethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRR3T9QR54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What are the applications of 4-Piperidineethanol in polymer chemistry?
A1: this compound serves as a precursor to synthesize novel monomers for temperature-sensitive polymers. For instance, it reacts with acryloyl chloride to produce 4-piperidineethanolacrylamide. This monomer can then be polymerized to form poly(4-piperidineethanolacrylamide) (PPEA) []. PPEA exhibits promising thermoresponsive properties, making it a potential alternative to commonly used temperature-sensitive polymers like poly(N-isopropylacrylamide) (PNIPA) [].
Q2: How does the structure of this compound relate to the properties of the resulting polymers?
A2: The cyclic piperidine ring in this compound influences the lower critical solution temperature (LCST) of the resulting polymers. When incorporated into polyacrylamides, this structure contributes to the polymer's temperature sensitivity []. Researchers are exploring the impact of different alkyl groups, including those derived from this compound, on the LCST and critical flocculation temperature (CFT) of these polymers [].
Q3: Can this compound be used to synthesize other biologically active compounds?
A3: Yes, this compound can be incorporated into more complex molecules, such as naphthalimide derivatives. Studies have shown that incorporating this compound, as well as other piperidine moieties, into the naphthalimide structure can significantly influence the compound's cytotoxic activity against various cancer cell lines []. This suggests its potential use in developing novel anticancer agents.
Q4: What is the most common synthesis route for this compound?
A4: A high-yielding synthesis method for this compound involves a two-step process starting from 4-methylpyridine. The first step involves reacting 4-methylpyridine with formaldehyde, followed by a reduction using a palladium on carbon (10% Pd-C) catalyst. This method has been reported to produce this compound with an overall yield of 91% [].
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